![molecular formula C17H14N2O4 B2539596 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 99139-83-0](/img/structure/B2539596.png)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” include a predicted density of 1.261±0.06 g/cm3, a melting point of 272 °C, and a predicted boiling point of 481.2±45.0 °C .Scientific Research Applications
Synthetic Versatility and Biological Activity
4-Oxoquinolines, including derivatives of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide, have been identified as compounds with considerable importance in medicinal chemistry. Their synthetic versatility allows for the creation of various derivatives associated with different pharmacological activities, such as antibacterial and antiviral effects. Specifically, the presence of a carboxamide unit connected to the 4-oxoquinoline core enhances their biological activity, showcasing the compound's potential as a versatile scaffold in drug discovery (Batalha et al., 2019).
Antagonistic Activity on NMDA Receptor
The derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline, structurally related to the compound of interest, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. This research suggests that modifications to the 4-oxo group significantly impact the compound's potency and selectivity, highlighting the potential therapeutic applications of these derivatives in neurological disorders (Carling et al., 1992).
Applications in Multicomponent Synthesis
N-(Substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides, related to the compound , have been synthesized through a multicomponent reaction. This process demonstrates the compound's utility in creating complex molecular architectures, potentially useful in developing new therapeutic agents (Ghosh et al., 2019).
Cytotoxic Activity
Research into the cytotoxic activity of related compounds, such as 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives, underscores the potential of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide derivatives in oncology. These studies indicate the compound's relevance in designing novel anticancer drugs by modifying its structure to enhance cytotoxic efficacy against various cancer cell lines (Bu et al., 2001).
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-16-6-2-10-7-12(3-4-13(10)19-16)18-17(21)11-1-5-14-15(8-11)23-9-22-14/h1,3-5,7-8H,2,6,9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMQGOHALFBPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide |
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